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molecular formula C14H13BrO2 B1290137 (3-Bromophenyl)(4-methoxyphenyl)methanol CAS No. 37832-37-4

(3-Bromophenyl)(4-methoxyphenyl)methanol

Cat. No. B1290137
M. Wt: 293.15 g/mol
InChI Key: GWEKPQSXQGUPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936590B2

Procedure details

To a stirred −78° solution of m-dibromobenzene (70.9 g, 0.3 mol) in 200 mL of dry THF under Ar was added 117 mL of 2.56 M n-BuLi (0.3 mol) in hexane over 10 min. After 30 min, p-methoxybenzaldehyde (27.2 g, 0.02 mol) in 50 mL of THF was added over 20 min. The solution was stirred for 1 hr at −78° (complete by tlc) prior to quenching with saturated aq. NH4Cl. After warming to 20°, the reaction was diluted 2 fold with EtOAc prior to washing with H2O followed by brine. After drying over Na2SO4 and concentration using a rotary evaporator, 103 g of 3-bromo-4′-methoxybenzhydrol was obtained as a yellow oil that was carried forward without further purification.
Quantity
70.9 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[Li]CCCC.[CH3:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1>C1COCC1.CCCCCC>[Br:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[CH:20]([OH:21])[C:19]1[CH:22]=[CH:23][C:16]([O:15][CH3:14])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
70.9 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
117 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
27.2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hr at −78° (complete by tlc)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quenching with saturated aq. NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
After warming to 20°
ADDITION
Type
ADDITION
Details
the reaction was diluted 2 fold with EtOAc
WASH
Type
WASH
Details
to washing with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 and concentration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(C2=CC=C(C=C2)OC)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: CALCULATEDPERCENTYIELD 1756.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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